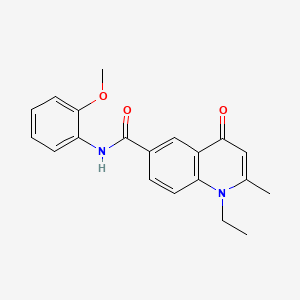![molecular formula C15H15BrFN3O B6112028 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6112028.png)
4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function and behavior.
Mécanisme D'action
As mentioned earlier, 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole inhibits the enzyme GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating brain function and behavior. By increasing GABA levels, 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole can enhance the inhibitory effects of GABA on brain activity, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects in both animal models and humans. In animal models, it has been shown to increase GABA levels in the brain, reduce seizure activity, and reduce anxiety-like behavior. In humans, it has been shown to reduce cocaine use, reduce alcohol consumption, and reduce seizure frequency in patients with epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole in lab experiments is its specificity for GABA-AT inhibition. This allows researchers to investigate the specific effects of GABA modulation on brain function and behavior. However, one limitation is that 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole is a relatively new compound, and its long-term effects on brain function and behavior are not yet well understood.
Orientations Futures
There are many potential future directions for research on 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole. One area of interest is its potential as a treatment for addiction. 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole has been shown to reduce cocaine use and alcohol consumption in clinical trials, and further research is needed to investigate its potential as a treatment for other types of addiction. Another area of interest is its potential as a treatment for epilepsy. 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole has been shown to reduce seizure frequency in patients with epilepsy, and further research is needed to investigate its potential as a new antiepileptic drug. Finally, further research is needed to investigate the long-term effects of 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole on brain function and behavior, as well as its potential for use in combination with other drugs for the treatment of various neurological disorders.
Méthodes De Synthèse
4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This compound is then reacted with 4-fluorophenylpyrrolidine to form 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole.
Applications De Recherche Scientifique
4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole has been studied extensively in preclinical and clinical research for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In clinical trials, 4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole has been investigated as a potential treatment for cocaine addiction, alcohol use disorder, and epilepsy.
Propriétés
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O/c1-19-14(12(16)9-18-19)15(21)20-8-2-3-13(20)10-4-6-11(17)7-5-10/h4-7,9,13H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZDMBWPDYGFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6111953.png)
![2-cyclopropyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6111960.png)

![N-[(2-methyl-4-quinolinyl)methyl]nicotinamide](/img/structure/B6111978.png)

![4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B6111991.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6111997.png)

![5-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6112016.png)
![4-{6-[4-(2-furoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112024.png)
![1-(5-ethyl-2-furyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6112038.png)

![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B6112058.png)